
7-Bromo-6-chloroquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-6-chloroquinazolin-4-amine is a heterocyclic compound with the molecular formula C8H5BrClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloroquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,6-dichlorobenzonitrile.
Bromination: The 2,6-dichlorobenzonitrile undergoes regioselective bromination to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then subjected to cyclization with hydrazine to form the quinazoline ring system.
The overall yield of this synthetic route is approximately 38-45% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
化学反应分析
Types of Reactions
7-Bromo-6-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Cyclization Reactions: It can be used as an intermediate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cyclization: Hydrazine is commonly used for cyclization reactions to form the quinazoline ring system.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted quinazoline derivatives, while cyclization reactions can produce fused heterocyclic compounds.
科学研究应用
7-Bromo-6-chloroquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Chemical Research: It is employed in the development of new synthetic methodologies and the exploration of reaction mechanisms involving heterocyclic compounds.
作用机制
The mechanism of action of 7-Bromo-6-chloroquinazolin-4-amine is not fully elucidated. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For example, some quinazoline derivatives inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is implicated in cancer cell proliferation .
相似化合物的比较
Similar Compounds
7-Bromo-6-chloroquinazolin-4(3H)-one: This compound is structurally similar but contains a carbonyl group instead of an amine group.
4,6,7-Substituted Quinazoline Derivatives: These compounds have various substituents at the 4, 6, and 7 positions and exhibit diverse biological activities.
Uniqueness
7-Bromo-6-chloroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and chlorine atoms make it a versatile intermediate for further functionalization and the synthesis of complex molecules.
属性
分子式 |
C8H5BrClN3 |
|---|---|
分子量 |
258.50 g/mol |
IUPAC 名称 |
7-bromo-6-chloroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrClN3/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H,(H2,11,12,13) |
InChI 键 |
HMGSJSQTSOHAHT-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Br)N=CN=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


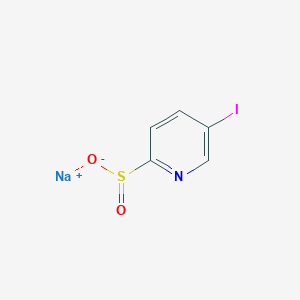
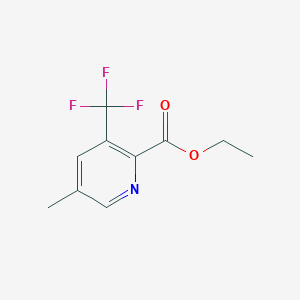
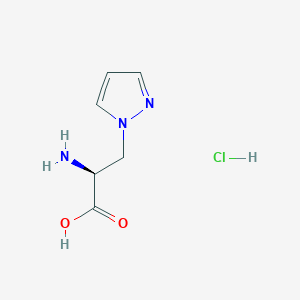

![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
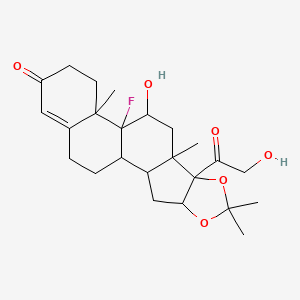
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)




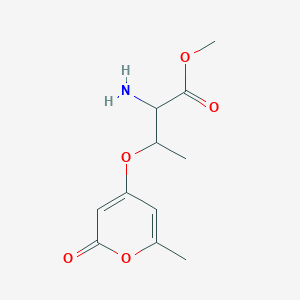

![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)
